molecular formula CH12Ni3O11 B8023018 Basic nickel carbonate tetrahydrate

Basic nickel carbonate tetrahydrate

Cat. No.: B8023018
M. Wt: 376.18 g/mol
InChI Key: JWFGIQXZIKKLFA-UHFFFAOYSA-H
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Description

Basic nickel carbonate tetrahydrate, with the chemical formula Ni(_4)(CO(_3))(OH)(_6)(H(_2)O)(_4), is an important inorganic compound in the field of materials science and chemistry. It is a green, water-insoluble powder that plays a crucial role in various industrial and scientific applications. This compound is particularly significant in the hydrometallurgical purification of nickel from its ores and is also used in electroplating processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic nickel carbonate tetrahydrate can be synthesized through several methods. One common laboratory method involves the reaction of nickel sulfate with sodium carbonate under controlled conditions. The reaction typically proceeds as follows: [ \text{NiSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{NiCO}_3 + \text{Na}_2\text{SO}_4 ] The resulting nickel carbonate is then hydrated to form the tetrahydrate .

Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of nickel metal in the presence of carbon dioxide. This method ensures high purity and efficiency. Another industrial method involves the precipitation of nickel carbonate from nickel chloride solutions under high pressure of carbon dioxide .

Chemical Reactions Analysis

Types of Reactions: Basic nickel carbonate tetrahydrate undergoes several types of chemical reactions, including:

    Decomposition: When heated, it decomposes to form nickel oxide, carbon dioxide, and water. [ \text{Ni}_4(\text{CO}_3)(\text{OH})_6(\text{H}_2\text{O})_4 \rightarrow 4\text{NiO} + \text{CO}_2 + 3\text{H}_2\text{O} ]

    Reduction: It can be reduced to nickel metal under hydrogen atmosphere.

    Oxidation: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

    Acids: Reacts with acids to form nickel salts and liberate carbon dioxide.

    Bases: Stable in basic conditions but can form complex ions with strong bases.

Major Products:

Scientific Research Applications

Basic nickel carbonate tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of basic nickel carbonate tetrahydrate involves its ability to release nickel ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, altering their activity. In industrial applications, its role as a precursor to nickel oxide and other nickel compounds is crucial for catalysis and material synthesis .

Comparison with Similar Compounds

Uniqueness: Basic nickel carbonate tetrahydrate is unique due to its specific hydration state and its role as an intermediate in the hydrometallurgical purification of nickel. Its ability to form complex structures and its stability under various conditions make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

nickel(2+);carbonate;tetrahydroxide;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;3*+2;;;;;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFGIQXZIKKLFA-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH12Ni3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872950
Record name Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39430-27-8
Record name Nickel carbonate hydroxide tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICKEL CARBONATE HYDROXIDE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X0E04K44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Basic nickel carbonate tetrahydrate
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